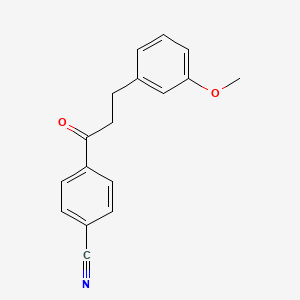

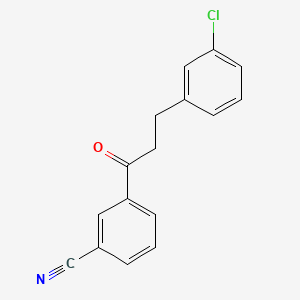

3-(3-Chlorophenyl)-3'-cyanopropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’-Chloropropiophenone is a reagent used in the vinylation, alkylation and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity .

Synthesis Analysis

The multistep synthesis involved the conversion of 3-chlorobenzoic acid to ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol .

Chemical Reactions Analysis

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP; also known as [(3-chlorophenyl)hydrazono]malononitrile) causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .

科学的研究の応用

Synthesis Techniques

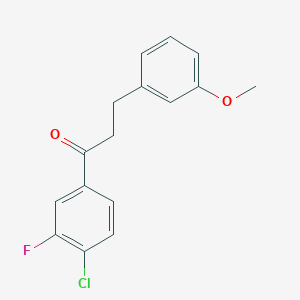

- A study by Amole, Oyewale, and Bello (2019) highlights the use of solvent-free grinding techniques for synthesizing α-methylchalcone derivatives, which is a more eco-friendly and efficient method compared to conventional synthesis methods. This technique could potentially be applied to the synthesis of compounds similar to 3-(3-Chlorophenyl)-3'-cyanopropiophenone, demonstrating its utility in green chemistry and pharmaceutical synthesis (Amole, Oyewale, & Bello, 2019).

Crystallographic Studies

- Jasinski et al. (2009) conducted a study on a chalcone with structural similarities to this compound, providing insight into the molecular geometry and intermolecular interactions of such compounds, which is crucial for understanding their reactivity and potential applications (Jasinski et al., 2009).

Photochemistry Research

- Plíštil et al. (2006) explored the irradiation of α-chloroacetophenones, leading to high chemical yields of indanone derivatives. This research demonstrates the potential for photochemical reactions in synthesizing products related to this compound, which could be significant in synthetic organic chemistry (Plíštil et al., 2006).

Quantum Chemical Studies

- The work of Satheeshkumar et al. (2017) on the synthesis and analysis of chloro-9-(2′-chlorophenyl) derivatives, and their photo physical properties, highlights the importance of quantum chemical studies in understanding the reactivity and properties of compounds similar to this compound (Satheeshkumar et al., 2017).

Electropolymerization and Optoelectronic Properties

- Research by Lu et al. (2015) on the electropolymerization of 3-methylselenophene indicates the potential for using similar methodologies in the polymerization of compounds like this compound. These studies are essential for developing materials with unique optoelectronic properties (Lu et al., 2015).

Molecular Docking and Quantum Chemical Calculations

- Viji et al. (2020) conducted molecular docking and quantum chemical calculations on phenylcyanoacrylates, providing insights into the molecular structure and reactivity, which can be extrapolated to compounds like this compound. Such studies are crucial for predicting biological activity and reactivity (Viji et al., 2020).

Safety and Hazards

将来の方向性

Trials of three specific mGluR5 antagonists—fenobam, mavoglurant (AFQ056), and basimglurant (RO4917523)—in human FXS study have been completed. The first pilot trial involved fenobam [N-(3-chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea], a nonbenzodiazepine anxiolytic drug and negative allosteric modulator of mGluR5 .

特性

IUPAC Name |

3-[3-(3-chlorophenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXSWVFKHNTWBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644417 |

Source

|

| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898762-32-8 |

Source

|

| Record name | 3-[3-(3-Chlorophenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。